molecular formula C13H17NO3S B2930333 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane CAS No. 1788044-07-4

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

Cat. No.: B2930333
CAS No.: 1788044-07-4
M. Wt: 267.34
InChI Key: ZAKDOJVLLNMQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is a heterocyclic compound with the molecular formula C₁₃H₁₇NO₃S and a molecular weight of 267.34. This compound is characterized by its bicyclic structure, which includes a tosyl group, an oxa (oxygen-containing) bridge, and an azabicyclo (nitrogen-containing) ring system. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 5-Tosyl-2-oxa-5-azabicyclo[22This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane involves its interaction with various molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The bicyclic structure provides rigidity and stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is unique due to its combination of a tosyl group, an oxa bridge, and an azabicyclo ring system. This unique structure provides a balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-2-6-13(7-3-10)18(15,16)14-8-12-5-4-11(14)9-17-12/h2-3,6-7,11-12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKDOJVLLNMQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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